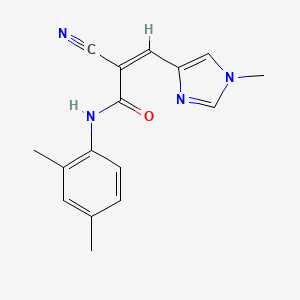

4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a structurally complex molecule that may be related to various research areas, including supramolecular chemistry, medicinal chemistry, and chiral separations. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from structurally related compounds and their studies.

Synthesis Analysis

The synthesis of related compounds involves the design and characterization of novel molecules with potential biological activities. For instance, a series of spirochromanone-piperidine analogues were synthesized and characterized using NMR and MS spectral analysis . Although the exact synthesis route for this compound is not provided

Scientific Research Applications

Medicinal Chemistry Applications

"4-((5-Chloro-2-methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid" and its derivatives play a significant role in the development of novel pharmaceutical compounds. These compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. For instance, derivatives have been synthesized for their antimicrobial activities against various microorganisms, showing good to moderate activity levels (Bektaş et al., 2010). Another study highlights the synthesis of spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis, offering a promising route for tuberculosis treatment (Kumar et al., 2008).

Synthesis and Chemical Reactions

The compound has been utilized in various synthetic routes, demonstrating its versatility in organic synthesis. For example, it has been involved in oxindole synthesis via palladium-catalyzed C-H functionalization, showcasing advanced methodologies in the construction of complex organic molecules (Magano et al., 2014). Similarly, reactions involving 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with primary and secondary alkylamines have been studied, revealing novel synthesis pathways for (arylimino)cyanomethyl alkylamino disulfides (Lee & Kim, 1993).

Structural and Molecular Studies

Investigations into the structural and electronic properties of related compounds have been conducted to understand their reactivity and potential applications further. Studies involving molecular docking and vibrational, structural, electronic, and optical analyses have provided insights into the non-covalent interactions, stability, and reactivity of these molecules, which are crucial for designing more effective and selective therapeutic agents (Vanasundari et al., 2018).

properties

IUPAC Name |

4-(5-chloro-2-methylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O3/c1-11-5-6-12(17)9-13(11)18-15(20)10-14(16(21)22)19-7-3-2-4-8-19/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUQZWOPANGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)

![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)

![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B3000420.png)

![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)